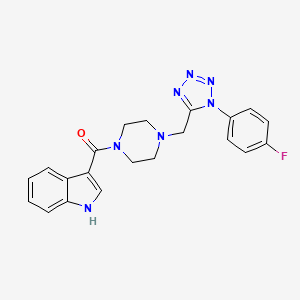![molecular formula C22H20N6O3 B2714311 3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide CAS No. 1239473-85-8](/img/structure/B2714311.png)
3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyridazine ring, a morpholine ring, and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyridazine, and pyrazole rings contribute to the compound’s aromaticity, while the morpholine ring introduces a tertiary amine group into the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the carbonyl group could make the compound polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Characterization
3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide and its derivatives have been synthesized and characterized through various chemical reactions and spectroscopic methods. Studies have reported the synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds, highlighting the structural diversity achievable through the manipulation of furan derivatives and hydrazines under different conditions. These compounds have been characterized using elemental analysis, IR, 1H- and 13C-NMR spectroscopic measurements, underscoring the intricate design and synthesis of complex molecules with potential biological activities (Ilhan, Sarıpınar, & Akçamur, 2005).
Antimicrobial and Antiviral Activities
Derivatives of this compound have been explored for their antimicrobial and antiviral potentials. Some compounds synthesized from furan derivatives showed promising antimicrobial activity, tested against various bacterial and fungal strains. The structural modifications on the core compound led to variations in antimicrobial efficacy, demonstrating the impact of chemical changes on biological activity. For instance, specific pyrazole and imidazole derivatives synthesized using the Mannich base method were screened for antimicrobial activities, showcasing the versatility of furan-based compounds in developing new antimicrobials (Idhayadhulla, Kumar, & Abdul, 2012).
Applications in Drug Discovery
The compound and its derivatives have also been studied for their potential use in drug discovery, particularly in the synthesis of molecules with antiviral properties against significant threats such as the avian influenza virus (H5N1). By synthesizing novel pyrazole, pyridazinone, and other heterocyclic derivatives, researchers have identified compounds with promising antiviral activity, which could pave the way for new therapeutic agents against viral infections (Flefel et al., 2012).
Molecular Docking and Theoretical Calculations
Beyond experimental synthesis and biological evaluation, the compound has been subject to theoretical studies to understand its interaction with biological targets better. Molecular docking studies of novel synthesized pyrazole derivatives have shed light on the binding interactions of these compounds towards bacterial proteins, contributing to the rational design of antibacterial agents with enhanced efficacy (Khumar, Ezhilarasi, & Prabha, 2018).
特性
IUPAC Name |
5-(furan-2-yl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c29-22(19-14-18(25-26-19)20-5-2-10-31-20)23-16-4-1-3-15(13-16)17-6-7-21(27-24-17)28-8-11-30-12-9-28/h1-7,10,13,18-19,25-26H,8-9,11-12,14H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGVXLAQDVQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC(NN4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]acetate](/img/structure/B2714229.png)
![N-[4-Chloro-3-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2714231.png)
![5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2714233.png)


![N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide](/img/structure/B2714237.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2714238.png)
![1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2714239.png)

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2714244.png)
![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B2714246.png)



